Cas no 1307308-65-1 (2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid)

2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid structure
1307308-65-1 structure
商品名:2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid
CAS番号:1307308-65-1
MF:C14H25NO4
メガワット:271.352604627609
CID:5571992
PubChem ID:53396790

2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
    • Cyclooctanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • 2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid
    • インチ: 1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
    • InChIKey: XCJDZYKLPCSUNZ-UHFFFAOYSA-N
    • ほほえんだ: C1(C(O)=O)CCCCCCC1NC(OC(C)(C)C)=O

じっけんとくせい

  • 密度みつど: 1.09±0.1 g/cm3(Predicted)
  • ふってん: 425.0±34.0 °C(Predicted)
  • 酸性度係数(pKa): 4.58±0.40(Predicted)

2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-102629-1.0g
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
1307308-65-1
1g
$743.0 2023-06-10
TRC
B813225-100mg
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
1307308-65-1
100mg
$ 295.00 2022-06-06
Enamine
EN300-102629-0.25g
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
1307308-65-1 90%
0.25g
$774.0 2023-10-28
Enamine
EN300-102629-2.5g
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
1307308-65-1 90%
2.5g
$1650.0 2023-10-28
1PlusChem
1P019Z7Z-50mg
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
1307308-65-1 90%
50mg
$936.00 2023-12-22
Enamine
EN300-102629-0.5g
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
1307308-65-1 90%
0.5g
$809.0 2023-10-28
Enamine
EN300-102629-0.05g
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
1307308-65-1 90%
0.05g
$707.0 2023-10-28
Enamine
EN300-102629-5.0g
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
1307308-65-1
5g
$2152.0 2023-06-10
Enamine
EN300-102629-5g
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
1307308-65-1 90%
5g
$2443.0 2023-10-28
1PlusChem
1P019Z7Z-1g
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
1307308-65-1 90%
1g
$1103.00 2023-12-22

2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid 関連文献

2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acidに関する追加情報

Introduction to 2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid (CAS No. 1307308-65-1)

2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid, identified by its Chemical Abstracts Service Number (CAS No. 1307308-65-1), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of amino acids derivatives, featuring a cycloalkane backbone with protective and functional groups that make it a valuable intermediate in synthetic chemistry. The presence of a tert-butoxy carbonyl (Boc) group and an amino functionality at the cyclooctane-1-carboxylic acid position endows it with unique reactivity and stability, making it particularly useful in peptide synthesis and drug development.

The Boc group is a widely employed protecting group in organic synthesis, particularly in peptide coupling reactions. It stabilizes the amino group against unwanted side reactions, such as racemization or oxidation, ensuring high fidelity in the synthesis of complex peptides. The cycloalkane ring in 2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid provides a rigid scaffold that can influence the conformational properties of peptides or proteins when incorporated into larger molecular structures. This feature has made it a subject of interest in structural biology and drug design, where precise control over molecular geometry is crucial for biological activity.

Recent advancements in medicinal chemistry have highlighted the importance of cyclic amino acids in drug discovery. Compounds with cycloalkyl moieties are often associated with improved pharmacokinetic properties, such as enhanced solubility and reduced metabolic clearance. The work of researchers at institutions like the University of California San Francisco (UCSF) and the Max Planck Institute for Molecular Physiology has demonstrated that cyclic amino acids can serve as key building blocks in the development of novel therapeutic agents. For instance, studies have shown that peptidomimetics incorporating cyclooctyl residues exhibit promising activity against targets like protein-protein interactions, which are difficult to modulate with traditional small-molecule drugs.

The utility of 2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid extends beyond peptide synthesis. Its structural motif has been explored in the design of enzyme inhibitors and receptor ligands. A notable study published in the Journal of Medicinal Chemistry described the use of this compound as a precursor in developing inhibitors targeting bacterial proteases. The cyclooctyl ring mimics natural amino acid sequences, while the Boc-protected amine allows for selective functionalization without premature degradation. Such innovations underscore the compound's versatility and its potential applications in addressing antibiotic resistance.

In addition to its role in drug development, 2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid has found applications in materials science and polymer chemistry. Researchers at MIT have investigated its incorporation into polyamides to enhance thermal stability and mechanical strength. The cycloalkyl group contributes to chain rigidity, while the Boc protection ensures controlled polymerization processes. This interdisciplinary approach highlights how compounds like this can bridge gaps between traditional chemical disciplines, fostering innovation across multiple sectors.

The synthesis of 2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid typically involves multi-step organic transformations, starting from commercially available cyclooctanone or cyclooctene derivatives. Protecting group strategies are employed to selectively introduce functional groups without interfering with sensitive moieties. Advances in catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, have streamlined these processes, improving yields and reducing environmental impact. For example, palladium-catalyzed Buchwald-Hartwig amination has been used to introduce amine functionalities efficiently.

The compound's stability under various conditions makes it an attractive candidate for industrial applications. Studies have demonstrated its compatibility with standard peptide coupling reagents like HATU or HBTU when used under optimized conditions. Furthermore, its solubility profile allows for easy purification via recrystallization or column chromatography, ensuring high purity for subsequent synthetic steps. These characteristics make it a preferred choice for both academic research laboratories and pharmaceutical companies engaged in large-scale peptide manufacturing.

Looking ahead, the future applications of 2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid are likely to expand as new synthetic methodologies emerge and our understanding of biological targets deepens. Emerging fields such as computational chemistry and machine learning are enabling more efficient virtual screening of molecular libraries containing cyclic amino acids like this one. By integrating experimental data with predictive models, researchers can accelerate the discovery process and identify novel drug candidates faster than ever before.

In conclusion,2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid (CAS No. 1307308-65-1) is a multifaceted compound with significant potential across pharmaceuticals, materials science, and polymer chemistry. Its unique structural features—combining a stable Boc-protected amine with a rigid cycloalkyl backbone—make it an indispensable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound, its importance is sure to grow, driving innovation in both academic and industrial settings.

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